BenchChemオンラインストアへようこそ!

7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Imidazoline I2 Receptors CNS Drug Discovery β-Carboline Alkaloids

7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-12-5) is a methoxylated tetrahydro-β-carboline (THβC) derivative. This heterocyclic compound features a fused pyridoindole core with a methoxy substituent at the 7-position.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 19686-12-5
Cat. No. B3023138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS19686-12-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)CCNC3
InChIInChI=1S/C12H14N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3
InChIKeyDDIJCGUGXZYJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-12-5): A Differentiated Tetrahydro-β-Carboline Scaffold for CNS Research and Drug Discovery


7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-12-5) is a methoxylated tetrahydro-β-carboline (THβC) derivative. This heterocyclic compound features a fused pyridoindole core with a methoxy substituent at the 7-position [1]. It belongs to a class of compounds known for interactions with imidazoline I2 receptors and monoaminergic systems, and serves as a critical building block in medicinal chemistry for synthesizing ligands targeting the serotonin 5-HT7 receptor [2]. Its specific substitution pattern differentiates it from other regioisomers and unsubstituted analogs, making it a valuable tool compound for structure-activity relationship (SAR) studies in CNS drug discovery programs.

Why 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Cannot Be Replaced by Unsubstituted or Other Methoxy-Regioisomeric THβC Analogs


Generic substitution among tetrahydro-β-carboline (THβC) analogs is not scientifically valid due to the profound impact of the methoxy substitution position on receptor affinity, selectivity, and downstream pharmacological application. The 7-methoxy derivative exhibits a unique I2 imidazoline receptor binding profile that differs quantitatively from both the unsubstituted parent compound and the 6-methoxy (pinoline) or 8-methoxy regioisomers [1]. Furthermore, the specific 7-methoxy substitution pattern is essential for the compound's role as a direct precursor to 5-HT7 receptor antagonists, a synthetic pathway not accessible with other regioisomers [2]. Interchanging this compound with a seemingly similar THβC scaffold would invalidate SAR conclusions and compromise the integrity of receptor binding assays or lead compound synthesis routes.

Quantitative Differentiation Evidence for 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-12-5)


7-Methoxy Substitution Maintains High I2 Receptor Affinity While Significantly Enhancing Selectivity Over α2-Adrenergic Receptors Compared to the Unsubstituted Scaffold

The target compound, 7-methoxy-1,2,3,4-tetrahydro-β-carboline (6b), binds to imidazoline I2 receptors with high affinity (Ki = 12 nM). While the unsubstituted parent compound (3b) shows a comparable affinity (Ki = 9.4 nM), the 7-methoxy derivative in the 3,4-dihydro series (6a) achieves a Ki of 18 nM at I2 receptors. Critically, the 7-methoxy substitution results in a selectivity window for I2 over α2-adrenergic receptors exceeding 500-fold for compound 6a, compared to only 100-fold selectivity for the unsubstituted parent 3a [1]. This demonstrates that the 7-methoxy group does not compromise target affinity but dramatically reduces off-target binding at adrenergic receptors.

Imidazoline I2 Receptors CNS Drug Discovery β-Carboline Alkaloids

Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy and 8-Methoxy Substitution Dictates I2 Binding Tolerance and Pharmacological Utility

Systematic SAR investigation reveals that methoxy substitution at the 7-position of the THβC core is fully tolerated for high I2 receptor binding, while substitution at the 8-position is not. The 7-methoxy derivative (6b, Ki = 12 nM) retains high affinity comparable to the unsubstituted core (Ki = 9.4 nM). In contrast, previous structure-affinity studies established that substituents at the 8-position are not tolerated for I2 binding, a finding that restricts the utility of 8-methoxy-THβC in I2-targeted programs [1]. The 6-methoxy regioisomer (6-MeO-THBC, pinoline) primarily acts as a monoamine oxidase A inhibitor (IC50 = 1.6 μM) and does not feature prominently in I2 pharmacology [2].

Structure-Activity Relationship (SAR) Regioisomerism Imidazoline Receptors

Critical Building Block for 5-HT7 Receptor Antagonists: 7-Methoxy Substitution Defines the Pharmacophore Required for MTIP Synthesis

The 7-methoxy substitution pattern is not merely a variable for SAR exploration but is a prerequisite for the synthesis of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether (MTIP), a selective antagonist of the serotonin 5-HT7 receptor [1]. MTIP is derived directly from the 7-methoxy-THBC scaffold. Alternative regioisomers (e.g., 6-methoxy or 8-methoxy) cannot serve as precursors to this pharmacophore class, as the 7-position ether linkage is essential for 5-HT7 receptor interaction as described in the patent literature covering substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as histamine and serotonin receptor modulators [2].

5-HT7 Receptor Serotonin Medicinal Chemistry Chemical Intermediate

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish 7-Methoxy-THBC from the Unsubstituted Core for CNS Drug Design

The introduction of the 7-methoxy group alters key computed physicochemical parameters relevant to CNS drug design. The target compound has a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 37 Ų [1]. In comparison, the unsubstituted 1,2,3,4-tetrahydro-β-carboline (tryptoline) has a predicted XLogP of approximately 1.2–1.4 and a TPSA of approximately 32 Ų . This modest increase in lipophilicity and polar surface area can affect blood-brain barrier permeability and molecular recognition, making the 7-methoxy derivative a distinct chemical entity for CNS drug discovery rather than a gratuitous modification.

Physicochemical Properties CNS Druglikeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-12-5)


I2 Imidazoline Receptor Pharmacology: Selectivity-Driven CNS Probe Development

Procure this compound as a core scaffold for developing I2 receptor-selective CNS probes. The >500-fold selectivity over α2-adrenergic receptors, as documented by Glennon et al. (2004) for the 7-methoxy-dihydro-β-carboline analog, provides a critical advantage over the unsubstituted parent compound (100-fold selectivity) [1]. Use in radioligand displacement assays, in vivo behavioral models of depression, and as a tool for distinguishing I2-mediated from α2-adrenergic effects in CNS pharmacology studies.

5-HT7 Receptor Antagonist Synthesis: Essential Synthetic Intermediate for MTIP and Analog Development

Utilize this compound as the essential synthetic precursor for MTIP (methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether) and other 5-HT7 receptor antagonists. The 7-methoxy group is structurally required for O-dealkylation and subsequent etherification to produce the active pharmacophore [2]. This compound is procured for medicinal chemistry programs targeting mood disorders, circadian rhythm dysregulation, and memory consolidation where 5-HT7 receptor modulation is implicated.

Structure-Activity Relationship (SAR) Studies: Regioisomeric Benchmarking in β-Carboline Research

Employ this 7-methoxy-THBC as a defined benchmark compound in systematic SAR studies of β-carboline derivatives. The quantitative I2 receptor binding data (Ki = 12 nM for 6b; Ki = 18 nM for 6a) provides a robust reference point for evaluating novel synthetic analogs [1]. Compare against the 6-methoxy regioisomer (pinoline; MAO-A IC50 = 1.6 μM) and the 8-methoxy regioisomer (inactive at I2) to establish comprehensive position-dependent activity maps for academic or industrial β-carboline optimization programs.

CNS Druglikeness Profiling and Lead Optimization

Integrate this compound into CNS lead optimization workflows as a scaffold with documented physicochemical properties (XLogP3 = 1.5, TPSA = 37 Ų) [3]. The modest increase in lipophilicity relative to the unsubstituted THBC core makes it a suitable starting point for further property-guided modifications aimed at achieving optimal CNS penetration while maintaining favorable target engagement at I2 receptors or other CNS targets.

Quote Request

Request a Quote for 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.